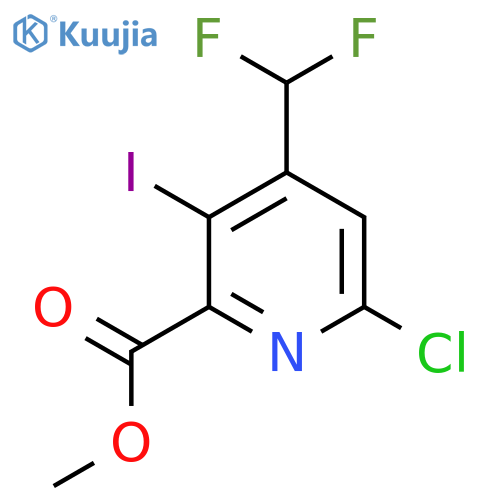Cas no 1806015-46-2 (Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate)

1806015-46-2 structure
商品名:Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate
CAS番号:1806015-46-2
MF:C8H5ClF2INO2
メガワット:347.485080480576
CID:4867526
Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate
-
- インチ: 1S/C8H5ClF2INO2/c1-15-8(14)6-5(12)3(7(10)11)2-4(9)13-6/h2,7H,1H3
- InChIKey: JIYAOSUNLVZFBV-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(=O)OC)=NC(=CC=1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 39.2
Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029052521-1g |
Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate |
1806015-46-2 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
1806015-46-2 (Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate) 関連製品
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
